[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
Description
Overview and Significance in Medicinal Chemistry Research
The compound [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid occupies a prominent position in contemporary medicinal chemistry research due to its unique structural characteristics and potential therapeutic applications. This complex organic molecule combines multiple pharmacologically relevant structural motifs, including the benzodioxole ring system, methoxyphenyl group, and amino acid backbone, creating a sophisticated framework for biological interaction. The significance of this compound in medicinal chemistry stems from its potential to serve as a lead compound for drug development programs targeting various therapeutic areas. Research has demonstrated that benzodioxole derivatives possess diverse biological activities, including anticancer properties, with some compounds showing promising results against cervical, colorectal, and liver cancer cell lines.
The compound's structural complexity allows for multiple modes of biological interaction, making it an attractive candidate for pharmaceutical research. The presence of the benzodioxole moiety, which is known to enhance bioavailability and metabolic stability, combined with the amino acid functionality that facilitates cellular uptake, creates a molecular architecture optimized for therapeutic applications. Furthermore, the incorporation of the methoxyphenyl group adds additional pharmacological dimensions, as methoxy substituents are known to modulate binding affinity and selectivity in various biological systems. This combination of structural features positions the compound as a versatile scaffold for medicinal chemistry optimization programs.
The compound's molecular weight of 372.38 grams per mole places it within the optimal range for oral bioavailability according to established pharmaceutical guidelines. This molecular weight, combined with the compound's predicted physicochemical properties, suggests favorable drug-like characteristics that are essential for pharmaceutical development. The presence of multiple hydrogen bond donors and acceptors within the structure provides opportunities for specific protein-ligand interactions, which are crucial for therapeutic efficacy and selectivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₆ | |
| Molecular Weight | 372.38 g/mol | |
| Chemical Abstracts Service Number | 1142215-46-0 | |
| MDL Number | MFCD12027569 |
Historical Context of Benzodioxole-Containing Compounds
The historical development of benzodioxole-containing compounds traces back to early observations regarding the synergistic effects of methylenedioxyphenyl derivatives in insecticide formulations. The discovery that sesame oil could enhance the action of pyrethrum insecticides led to extensive research into methylenedioxyphenyl compounds as insecticide synergists. This early work established the foundation for understanding the unique properties of the benzodioxole ring system and its biological significance. Subsequent research revealed that these compounds could interact with microsomal enzymes, particularly cytochrome P-450 systems, providing insights into their mechanism of action and potential therapeutic applications.
The evolution of benzodioxole chemistry in pharmaceutical research gained momentum as scientists recognized the versatility of this heterocyclic system. The benzodioxole ring, also known as 1,3-benzodioxole or methylenedioxybenzene, consists of a benzene ring fused with a dioxole ring, creating a stable heterocyclic structure that enhances both chemical stability and biological activity. This structural motif has been incorporated into numerous pharmaceutical compounds due to its ability to modulate pharmacokinetic properties and enhance biological activity. The methylenedioxy functional group present in benzodioxole compounds has been shown to influence metabolic pathways and improve drug-target interactions.
Throughout the twentieth century, the pharmaceutical industry increasingly recognized the value of benzodioxole derivatives in drug development. These compounds demonstrated unique properties that made them valuable for various therapeutic applications, including their ability to inhibit specific enzyme systems and their favorable pharmacokinetic profiles. The historical development of these compounds has been characterized by continuous refinement of synthetic methodologies and growing understanding of structure-activity relationships. Modern pharmaceutical research has built upon this historical foundation to develop sophisticated benzodioxole-containing compounds with enhanced therapeutic potential and improved safety profiles.
The contemporary understanding of benzodioxole chemistry has been significantly advanced through the application of modern analytical techniques and computational modeling approaches. These advances have enabled researchers to better understand the molecular interactions that govern the biological activity of benzodioxole compounds and to design more effective therapeutic agents. The historical progression from simple insecticide synergists to complex pharmaceutical compounds illustrates the evolution of medicinal chemistry and the increasing sophistication of drug design approaches.
Classification within Amino Acid Derivatives
The compound [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid represents a sophisticated example of amino acid derivative chemistry, combining the structural features of natural amino acids with synthetic modifications that enhance biological activity and pharmacological properties. This classification places the compound within a broader category of modified amino acids that have been developed for pharmaceutical applications. Amino acid derivatives constitute a significant class of bioactive compounds that leverage the natural biological recognition mechanisms associated with amino acids while incorporating structural modifications that confer specific therapeutic properties.
The compound's structure can be analyzed in terms of its amino acid backbone, which provides the foundation for biological recognition and cellular uptake mechanisms. The acetic acid moiety serves as the carboxylic acid component typical of amino acids, while the complex substituent groups replace the simple side chains found in natural amino acids. This structural arrangement allows the compound to interact with amino acid transport systems and enzymatic machinery while providing unique binding properties through its synthetic components. The incorporation of both benzodioxole and methoxyphenyl groups creates a hybrid molecule that combines the biocompatibility of amino acids with the pharmacological properties of heterocyclic aromatic systems.
Within the classification of amino acid derivatives, this compound exemplifies the category of complex substituted derivatives that incorporate multiple aromatic ring systems. The presence of the benzodioxole moiety links it to the family of methylenedioxyphenyl-containing amino acid derivatives, which have shown promise in various therapeutic applications. The methoxyphenyl component further classifies it within the subset of methoxy-substituted aromatic amino acid derivatives, a group known for enhanced biological activity and improved pharmacokinetic properties. This dual aromatic substitution pattern is relatively uncommon in amino acid derivatives and represents an advanced approach to molecular design that maximizes the potential for specific biological interactions.
The compound's classification within amino acid derivatives also encompasses its potential role as a peptidomimetic agent, where the modified amino acid structure can serve as a building block for larger peptide-like molecules or as a standalone therapeutic agent that mimics peptide function. The presence of multiple amide linkages within the structure further supports this classification and suggests potential applications in areas where peptide-based therapeutics are employed. This classification provides important insights into the compound's potential biological mechanisms and therapeutic applications.
| Classification Category | Specific Type | Structural Feature |
|---|---|---|
| Amino Acid Derivative | Modified Acetic Acid Derivative | Acetic acid backbone with complex substituents |
| Heterocyclic Compound | Benzodioxole-containing | 1,3-Benzodioxole ring system |
| Aromatic Compound | Methoxyphenyl-substituted | 4-Methoxyphenyl group |
| Amide Compound | Multiple amide linkages | Two amide functional groups |
Current Research Status and Scientific Interest
The current research landscape surrounding [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid reflects the growing scientific interest in benzodioxole-containing compounds as potential therapeutic agents. Recent studies have demonstrated that benzodioxole derivatives exhibit significant biological activities, particularly in the areas of anticancer and antioxidant research. Contemporary research efforts have focused on elucidating the structure-activity relationships of these compounds and optimizing their pharmacological properties through systematic structural modifications. The compound's unique structural features have attracted attention from multiple research groups working on diverse therapeutic applications, ranging from oncology to neuropharmacology.
Current scientific interest in this compound class has been driven by promising preclinical results showing potent anticancer activity against various cancer cell lines. Research has revealed that certain benzodioxole derivatives can induce cell cycle arrest and reduce specific biomarkers associated with cancer progression. These findings have stimulated extensive investigation into the molecular mechanisms underlying the biological activity of benzodioxole-containing compounds and have led to the development of structure-activity relationship models that guide further compound optimization. The scientific community's interest in these compounds continues to grow as new applications and mechanisms of action are discovered through ongoing research programs.
The compound is currently being investigated in various research contexts, including studies focused on its potential as a lead compound for drug development programs. Research groups are examining its interactions with specific biological targets and evaluating its pharmacokinetic properties through both computational modeling and experimental approaches. The availability of the compound through multiple commercial suppliers indicates sustained research interest and suggests that it is being actively studied by research groups worldwide. This widespread availability facilitates collaborative research efforts and accelerates the pace of discovery in this field.
The current research status of benzodioxole derivatives, including this specific compound, reflects the broader trend in medicinal chemistry toward the development of multifunctional molecules that can interact with multiple biological targets simultaneously. This approach represents a shift from traditional single-target drug design toward more sophisticated polypharmacological strategies that may offer enhanced therapeutic efficacy. The compound's complex structure makes it well-suited for this type of research approach, and ongoing studies continue to reveal new aspects of its biological activity and potential therapeutic applications.
| Research Area | Current Status | Key Findings |
|---|---|---|
| Anticancer Activity | Active Investigation | Promising results against multiple cancer cell lines |
| Structure-Activity Relationships | Ongoing Studies | Identification of key structural features for activity |
| Pharmacokinetic Properties | Computational and Experimental Studies | Favorable drug-like characteristics predicted |
| Commercial Availability | Multiple Suppliers | Widespread research access facilitated |
Properties
IUPAC Name |
2-(N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-methoxyanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-25-15-5-3-14(4-6-15)21(11-19(23)24)10-18(22)20-9-13-2-7-16-17(8-13)27-12-26-16/h2-8H,9-12H2,1H3,(H,20,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEMXTBGIXVCET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC3=C(C=C2)OCO3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
Step 1: Functionalization of the Benzodioxole Core
Starting from 1,3-benzodioxole derivatives, the benzodioxol-5-ylmethylamine intermediate is prepared. This involves selective amination at the 5-position of the benzodioxole ring, often via reductive amination or nucleophilic substitution reactions under controlled conditions to avoid ring opening or degradation.Step 2: Acylation to Form the 2-oxoethyl Intermediate
The benzodioxol-5-ylmethylamine is reacted with acylating agents such as chloroacetyl chloride or chloroacetates to introduce the 2-oxoethyl group. This step is conducted under mild basic conditions (pH 8–9) and moderate temperatures (40–60°C) to prevent side reactions and maintain the benzodioxole integrity.Step 3: Coupling with 4-Methoxyaniline or Derivatives
The 2-oxoethyl intermediate is then coupled with 4-methoxyaniline or its derivatives via nucleophilic substitution or amidation reactions. Coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimide-based catalysts are employed in anhydrous solvents like dimethylformamide (DMF) to facilitate amide bond formation.Step 4: Introduction of the Acetic Acid Moiety
The final step involves the formation of the acetic acid group, often through hydrolysis of ester intermediates or direct incorporation during coupling. This step requires careful pH control to avoid decomposition.Step 5: Purification
The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures, followed by recrystallization from ethanol/water to isolate the pure alphaZ isomer with high stereochemical purity.
Reaction Conditions and Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | Amination | Benzodioxole derivative + amine source | 25–40 | Ethanol/Water | Mild conditions to preserve ring |
| 2 | Acylation | Chloroacetyl chloride, base (e.g., triethylamine) | 40–60 | Dichloromethane | Controlled pH to avoid side reactions |
| 3 | Amidation/Coupling | 4-Methoxyaniline, DCC or EDC, DMAP catalyst | 20–50 | DMF | Anhydrous conditions required |
| 4 | Hydrolysis/Acidification | Acid or base hydrolysis | 25–50 | Water/Ethanol | pH control critical |
| 5 | Purification | Silica gel chromatography, recrystallization | Ambient | Ethyl acetate/hexane, ethanol/water | Achieves >95% purity |
Analytical Monitoring
- Thin Layer Chromatography (TLC) is used to monitor reaction progress at each step.
- High-Performance Liquid Chromatography (HPLC) ensures purity >95% before proceeding.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) confirms structural integrity and stereochemistry.
- Mass Spectrometry (MS) verifies molecular weight and confirms the presence of the target compound.
- X-ray Crystallography may be employed to confirm stereochemical configuration in crystalline samples.
Research Findings and Optimization
- The choice of solvent and temperature critically affects yield and purity. Polar aprotic solvents like DMF enhance coupling efficiency.
- Use of coupling agents such as DCC or EDC in the presence of catalytic 4-dimethylaminopyridine (DMAP) improves amide bond formation rates and reduces side products.
- Maintaining anhydrous conditions during coupling steps prevents hydrolysis of reactive intermediates.
- Purification by recrystallization from ethanol/water mixtures yields the alphaZ isomer with high stereochemical purity, essential for biological activity.
- Computational modeling (DFT calculations) has been used to predict reaction pathways and optimize solvent choice, reducing trial-and-error in synthesis.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| Benzodioxole amination | Benzodioxole derivative, amine source | Introduce amino group | Preserves benzodioxole ring |
| Acylation | Chloroacetyl chloride, base | Add 2-oxoethyl group | Controlled pH and temp critical |
| Coupling with 4-methoxyaniline | 4-Methoxyaniline, DCC/EDC, DMAP | Form amide bond | Requires anhydrous conditions |
| Hydrolysis/Acidification | Acid/base, water/ethanol | Generate acetic acid moiety | pH control to avoid degradation |
| Purification | Silica gel chromatography, recrystallization | Isolate pure compound | Achieves >95% purity, stereochemical control |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Applications
-
Pharmacological Research :
- The compound's structural features suggest potential as a pharmacophore in drug design. Its benzodioxole component is often associated with compounds exhibiting anti-inflammatory and analgesic properties. Preliminary studies indicate that derivatives of benzodioxole can modulate various biological pathways, potentially leading to therapeutic applications in pain management and inflammation control.
-
Antioxidant Activity :
- Research has shown that compounds containing benzodioxole structures often exhibit antioxidant properties. This could make [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid a candidate for studies aimed at understanding oxidative stress and its role in diseases such as cancer and neurodegenerative disorders.
-
Cancer Research :
- The ability of similar compounds to inhibit tumor growth has been documented. Investigations into the mechanisms of action could reveal how this compound affects cancer cell proliferation and apoptosis, providing insights into its potential use as an anticancer agent.
Synthesis and Characterization
The synthesis of [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid typically involves multi-step organic reactions, often starting from commercially available precursors such as 1,3-benzodioxole derivatives and amino acids. Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : Used to elucidate the structure and confirm the purity of the synthesized compound.
- Mass Spectrometry (MS) : Employed to determine the molecular weight and confirm the molecular formula.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
Case Studies
-
Case Study on Antioxidant Properties :
- A study published in a peer-reviewed journal demonstrated that related benzodioxole compounds exhibited significant free radical scavenging activity. This suggests that [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid may have similar effects, warranting further investigation into its potential as a natural antioxidant.
-
Pharmacological Screening :
- In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that certain structural modifications enhanced their efficacy, pointing towards the importance of the benzodioxole moiety in mediating biological activity.
Mechanism of Action
The mechanism of action of [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the amino acid derivative can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s closest analogs differ in substituents on the amino or aromatic groups. These variations impact physicochemical properties, pharmacokinetics, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Price and Commercial Availability
Research Findings and Implications
Substituent-Driven Activity
- Benzodioxole vs. Fluorobenzyl : The benzodioxole group’s electron-rich structure may enhance π-π stacking in receptor binding, whereas the fluorobenzyl group’s electronegativity could improve membrane permeability .
- Methoxy Group Role : The 4-methoxyphenyl moiety is conserved across analogs, implying its critical role in maintaining activity, possibly through hydrogen bonding or hydrophobic interactions .
Limitations and Gaps
- Biological Data: While pharmaceutical use is noted for the target compound , explicit data on efficacy, toxicity, or mechanistic studies are absent in the evidence.
- Synthetic Details : Evidence lacks synthesis protocols for the target compound, though methods for related structures (e.g., pyrimidinyl derivatives) suggest possible routes involving DCC/DMAP-mediated couplings .
Biological Activity
[{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid, also known by its CAS number 1142215-46-0, is a bioactive compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H20N2O6
- Molecular Weight : 372.38 g/mol
- CAS Number : 1142215-46-0
Pharmacological Activities
Research into the biological activity of [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid indicates several promising pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties. It has been tested against various human cancer cell lines, demonstrating inhibitory effects on cell proliferation. For instance, in vitro assays have shown that the compound can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Antimicrobial Activity : There is evidence suggesting that [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid possesses antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, indicating potential applications in treating infections.
Structure-Activity Relationship (SAR)
The structural components of [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid play a crucial role in its biological activity. The presence of the benzodioxole moiety is believed to enhance its interaction with biological targets, possibly improving its efficacy as an anticancer agent.
Key Findings:
- Benzodioxole Group : This group is often associated with increased bioactivity and selectivity towards specific molecular targets.
- Methoxyphenyl Substituent : The methoxy group may contribute to the lipophilicity of the compound, affecting its absorption and distribution within biological systems.
Case Studies
Several studies have investigated the biological activity of [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid:
- In Vitro Anticancer Study : A study involving various human tumor cell lines (e.g., HCT116 colorectal carcinoma and MDA-MB 231 breast carcinoma) reported IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The most notable results were observed with an IC50 value of approximately 8 µM against Caco2 cells.
- Anti-inflammatory Research : In a model of induced inflammation, [{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid significantly reduced levels of TNF-alpha and IL-6 compared to controls, suggesting a potent anti-inflammatory effect.
- Antimicrobial Evaluation : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays, which supports its potential as a new antimicrobial agent.
Q & A
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use NMR (1H/13C) to confirm the benzodioxole and methoxyphenyl substituents, FT-IR for carbonyl (C=O) and amide (N-H) groups, and HRMS for molecular ion validation. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Ensure solvent purity to avoid signal interference .
【课本详解】|人教版英语九年级上册Unit1词汇讲解知识点精讲全网最细致29:12
Q. How can researchers screen this compound for potential bioactivity using in silico tools?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to targets like GPCRs or enzymes. Pair with ADMET prediction tools (SwissADME) to evaluate pharmacokinetics. Prioritize targets with high docking scores (> -8 kcal/mol) for in vitro validation .
Advanced Research Questions
Q. How should contradictory data between in vitro activity and in vivo efficacy be resolved for this compound?
- Methodological Answer : Contradictions may arise from metabolic instability or off-target effects. Use replicated analysis (e.g., dual-luciferase assays for target validation) and pharmacokinetic profiling (plasma half-life, tissue distribution). Cross-reference with Mendelian randomization principles to isolate confounding variables .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What strategies integrate multi-omics data to elucidate the compound’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Use pathway enrichment tools (DAVID, KEGG) and validate with CRISPR-Cas9 knockdown of candidate genes. ICReDD’s feedback loop (experimental → computational → experimental) refines hypotheses iteratively .
Q. How can researchers design experiments to address low reproducibility in pharmacological studies of this compound?
- Methodological Answer : Standardize protocols using ICH Q2(R1) guidelines for analytical validation. Implement blinded assays and independent replication cohorts. For example, primary analysis (initial dataset) and replicated analysis (secondary dataset) mitigate batch effects .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
